4-Oxobut-2-en-1-yl propanoate

Description

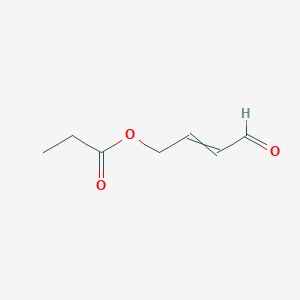

Structure

2D Structure

3D Structure

Properties

CAS No. |

85514-71-2 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

4-oxobut-2-enyl propanoate |

InChI |

InChI=1S/C7H10O3/c1-2-7(9)10-6-4-3-5-8/h3-5H,2,6H2,1H3 |

InChI Key |

PNQOQLVNOBVXON-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxobut 2 En 1 Yl Propanoate and Analogous Systems

Esterification and Transesterification Strategies for Propanoate Formation

The introduction of the propanoate group is a critical step in the synthesis of the target molecule. This is typically achieved through well-established esterification or transesterification reactions.

Esterification involves the reaction of a carboxylic acid (propanoic acid) with an alcohol. In the context of synthesizing 4-oxobut-2-en-1-yl propanoate, the precursor would be 4-hydroxybut-2-en-1-one. The reaction is generally catalyzed by an acid, such as sulfuric acid, and the yield can be influenced by factors like temperature and the molar ratio of reactants. ceon.rs For instance, increasing the temperature generally increases the reaction rate and yield of the ester. ceon.rs

Transesterification , on the other hand, involves the exchange of the alkyl group of an ester with another alcohol. researchgate.net This method could utilize a readily available propanoate ester, such as ethyl propanoate, and react it with 4-hydroxybut-2-en-1-one in the presence of a catalyst. researchgate.netmdpi.com Lipases are also effective biocatalysts for transesterification, offering high selectivity under mild conditions. mdpi.comacs.org For example, lipase (B570770) from Candida rugosa has been used for the transesterification of menthol (B31143) with methyl (2R)-(+)-2-chloropropanoate. acs.org The choice of solvent, temperature, and enzyme loading can significantly impact the reaction's efficiency. mdpi.com

A comparative look at these methods is presented in the table below:

| Method | Reactants | Catalyst | Key Considerations |

| Esterification | Propanoic acid + 4-hydroxybut-2-en-1-one | Acid (e.g., H₂SO₄) | Temperature and reactant ratios affect yield. ceon.rs |

| Transesterification | Propanoate ester (e.g., ethyl propanoate) + 4-hydroxybut-2-en-1-one | Acid, base, or enzyme (e.g., lipase) | Can offer high selectivity, especially with biocatalysts. researchgate.netmdpi.com |

Carbon-Carbon Bond Forming Reactions to Establish the Butenone Scaffold

The construction of the 4-oxobut-2-en-1-yl moiety, the core butenone scaffold, relies on powerful carbon-carbon bond-forming reactions. Several classical and modern olefination and condensation reactions are instrumental in this process.

Knoevenagel Condensation and its Variants for α,β-Unsaturated Systems

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org This reaction is a cornerstone for the synthesis of α,β-unsaturated systems, which are key structural features of the target molecule. sigmaaldrich.comsci-hub.se The reaction typically proceeds through a nucleophilic addition followed by dehydration to yield the conjugated enone. wikipedia.orgsci-hub.se

A notable variant is the Doebner modification, which utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org The choice of catalyst and reaction conditions can influence the stereochemical outcome of the product. nih.gov

Horner-Wadsworth-Emmons Olefination in 4-Oxobut-2-en-1-yl Moiety Construction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereoselectivity, predominantly affording the E-alkene. wikipedia.orgorganic-chemistry.orguta.edu This reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org

For the construction of the 4-oxobut-2-en-1-yl moiety, an appropriate phosphonate reagent would be reacted with a suitable aldehyde. A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org Variations in reaction conditions, such as the choice of base and temperature, can be used to modulate the stereoselectivity. wikipedia.org

Wittig Olefination Approaches for Dienone Precursors

The Wittig reaction provides a versatile method for converting aldehydes and ketones into alkenes using a phosphorus ylide, known as a Wittig reagent. wikipedia.orgmasterorganicchemistry.com This reaction is particularly valuable for introducing a methylene group or for creating more complex substituted alkenes. wikipedia.org In the context of synthesizing precursors to this compound, the Wittig reaction can be employed to construct a dienone system. thieme-connect.de This could involve reacting an α,β-unsaturated aldehyde or ketone with an appropriate phosphorane. thieme-connect.de

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org The Schlosser modification, for instance, allows for the selective formation of E-alkenes. wikipedia.org

Claisen Rearrangement and its Application in Unsaturated Ester Synthesis

The Claisen rearrangement is a powerful thermofisher.comthermofisher.com-sigmatropic rearrangement that forms a carbon-carbon bond, typically converting an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. thermofisher.comwikipedia.org Several variations of the Claisen rearrangement are particularly relevant to the synthesis of unsaturated esters.

The Johnson-Claisen rearrangement is a notable variant that reacts an allylic alcohol with an orthoester in the presence of a weak acid to produce a γ,δ-unsaturated ester. wikipedia.orgtcichemicals.comnumberanalytics.com This method offers a direct route to unsaturated esters, which could be precursors or analogs of the target compound. The reaction often requires elevated temperatures, but microwave-assisted heating can significantly accelerate the process. wikipedia.org

The Ireland-Claisen rearrangement involves the rearrangement of an allylic carboxylate to a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. wikipedia.orgnih.gov This method can be performed at or above room temperature. wikipedia.org

The table below summarizes these key C-C bond forming reactions:

| Reaction | Key Reactants | Product Type | Key Features |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | α,β-Unsaturated System | Base-catalyzed; often followed by dehydration. sigmaaldrich.comwikipedia.org |

| Horner-Wadsworth-Emmons Olefination | Aldehyde/Ketone + Phosphonate Carbanion | Predominantly E-Alkenes | Water-soluble byproduct simplifies purification. wikipedia.orgorganic-chemistry.org |

| Wittig Olefination | Aldehyde/Ketone + Phosphorus Ylide | Alkenes | Versatile for introducing various substituents. wikipedia.orgmasterorganicchemistry.com |

| Johnson-Claisen Rearrangement | Allylic Alcohol + Orthoester | γ,δ-Unsaturated Ester | Acid-catalyzed; results in a two-carbon elongation. wikipedia.orgtcichemicals.com |

| Ireland-Claisen Rearrangement | Allylic Carboxylate | γ,δ-Unsaturated Carboxylic Acid | Proceeds via a silyl ketene acetal intermediate. wikipedia.orgnih.gov |

Functional Group Interconversions and Selective Oxidation/Reduction Pathways

The synthesis of this compound may also involve strategic functional group interconversions (FGIs). kashanu.ac.irweebly.comwikipedia.org These transformations are crucial for manipulating the molecule's reactivity and achieving the desired final structure.

Selective Oxidation: The synthesis may require the selective oxidation of an allylic alcohol to the corresponding α,β-unsaturated aldehyde or ketone without affecting other sensitive functional groups. pduamtulungia.co.in Reagents like manganese dioxide (MnO₂) are well-known for their specificity towards oxidizing allylic and benzylic alcohols. pduamtulungia.co.in Another approach involves using catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like Mn(OAc)₃, which shows high selectivity for allylic alcohols. nih.gov The direct catalytic oxidation of alcohols to esters is also an appealing strategy. nih.gov

Selective Reduction: Conversely, selective reduction of one functional group in the presence of another is often necessary. For instance, the Luche reduction, which employs sodium borohydride (B1222165) in the presence of cerium(III) chloride, allows for the selective 1,2-reduction of enones to allylic alcohols. organic-chemistry.org Other methods for the selective reduction of the carbon-carbon double bond of an enone (1,4-reduction) include the use of tributyltin hydride or catalytic hydrogenation with specific catalysts. thieme-connect.comorganic-chemistry.org

The ability to perform these selective transformations is paramount in a multi-step synthesis to avoid undesired side reactions and ensure the efficient construction of the target molecule.

Catalytic and Asymmetric Synthetic Approaches for Chiral Oxobutenoate Derivatives

The development of catalytic asymmetric methods provides a powerful tool for accessing enantioenriched chiral molecules, which are crucial in fields like pharmaceutical and materials science. mpob.gov.my For chiral oxobutenoate derivatives, both organocatalysis and metal-based catalysis have been effectively employed to control stereochemistry.

Organocatalysis, which utilizes small chiral organic molecules, has emerged as a major pillar in asymmetric synthesis, offering a metal-free and often robust alternative to traditional catalysts. sioc-journal.cnrsc.org Chiral Brønsted acids and bases, such as those derived from cinchona alkaloids or phosphoric acids, have been successfully used in various C-C and C-X bond-forming reactions. rsc.orgsioc-journal.cn For instance, bifunctional organocatalysts that possess both a Brønsted acid and a Lewis base site can activate both the nucleophile and the electrophile, leading to high levels of stereocontrol. In the context of oxobutenoates, these catalysts can facilitate conjugate additions to the α,β-unsaturated system, establishing a new stereocenter with high enantioselectivity. frontiersin.org The reaction of nitromethane (B149229) to benzylidene-2-benzoyl acetate (B1210297), for example, has been optimized using various organocatalysts to produce chiral precursors for pharmacologically active compounds. frontiersin.org

Transition metal catalysis, particularly with palladium, rhodium, and copper complexes, offers another highly effective route to chiral butenoates. nih.govnih.gov The intramolecular Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, has been successfully applied to the asymmetric synthesis of diketopiperazines from Ugi adducts derived from (E)-4-(alkoxycarbonyloxy)but-2-enoic acids. nih.govacs.org This method allows for the construction of complex heterocyclic scaffolds with excellent enantioselectivity under mild conditions. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation of β-substituted α,β-unsaturated phosphonates has been shown to produce optically active β-substituted alkylphosphonates with good yields and enantioselectivity. nih.gov

A notable strategy for synthesizing functionalized chiral diazoacetoacetates involves the catalytic Mukaiyama-Michael addition of 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate to α,β-unsaturated 2-acyl imidazoles, catalyzed by a chiral copper(II) Lewis acid. Current time information in Bangalore, IN. This method provides access to a wide array of highly functionalized chiral building blocks. Current time information in Bangalore, IN.

| Catalyst/Method | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Chiral Copper(II) Lewis Acid | 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate and α,β-unsaturated 2-acyl imidazoles | γ-functionalized diazoacetoacetates | High | High | Current time information in Bangalore, IN. |

| Palladium/Chiral Ligand (Tsuji-Trost) | (E)-4-((alkoxycarbonyl)oxy)but-2-enoic acid derivatives | Spiro-diketopiperazines | Good to Excellent | Good to Excellent | nih.govacs.orgresearchgate.net |

| Rhodium/Chiral Ligand | β-substituted α,β-unsaturated phosphonates | β-substituted alkylphosphonates | Good | Good | nih.gov |

| Bifunctional Iminophosphorane Organocatalyst | Nitromethane and Benzylidene-2-benzoyl acetate | Chiral nitro-adduct | up to 85 | up to 64 | frontiersin.org |

| Cinchona-derived Squaramide Organocatalyst | Nitromethane and α,β-unsaturated aldehydes | Chiral Baclofen precursor | Quantitative | up to 96 | nih.gov |

Green Chemistry Aspects: Solvent-Free and Microwave-Assisted Synthetic Optimizations

In line with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, solvent-free and microwave-assisted synthetic methods have gained significant traction. thegoodscentscompany.com These techniques often lead to shorter reaction times, higher yields, and simplified purification procedures. csic.esresearchgate.net

Solvent-free reactions, also known as neat reactions, minimize pollution and can sometimes lead to different reactivity and selectivity compared to solution-based methods. nih.gov The esterification of carboxylic acids with alcohols, a fundamental reaction for producing esters like this compound, can be efficiently conducted under solvent-free conditions. For example, the synthesis of various esters has been achieved through high-speed ball-milling at room temperature, affording good to excellent yields in a short time. nih.gov Another approach involves using a recyclable acidic deep eutectic solvent (DES) as a catalyst for the esterification of oleic acid with long-chain fatty alcohols, achieving high conversion under mild, solvent-free conditions. csic.es The synthesis of flavor esters has also been successfully demonstrated using immobilized lipase under solvent-free conditions, highlighting the potential for biocatalytic green synthesis. nih.gov

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. univpancasila.ac.idgoogle.com This often results in dramatic rate enhancements and higher yields compared to conventional heating. researchgate.netacs.org Microwave irradiation has been successfully applied to a wide range of reactions, including the synthesis of various heterocyclic compounds and esters. nih.govrsc.org For instance, the synthesis of β-enaminoesters from ethyl 3-(2,4-dioxocyclohexyl)propanoate and various amines was achieved in 5-10 minutes under solvent- and catalyst-free microwave conditions. csic.es Similarly, the intramolecular Stetter reaction of methyl 4-(2-formylphenoxy)but-2-enoate to yield chromanone derivatives was efficiently catalyzed by alkylthiazolium-based ionic liquids under solvent-free microwave activation, with yields up to 97% in just 20 minutes. acs.org

| Method | Reactants | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Solvent-Free Ball-Milling | Carboxylic acids and alcohols | Esters | I2/KH2PO2, room temperature, 20 min | 45-91 | nih.gov |

| Solvent-Free Catalysis | Oleic acid and cetyl alcohol | Wax ester | Acidic deep eutectic solvent, 70°C, 3 h | 99.1 | csic.es |

| Solvent-Free Biocatalysis | Vinyl acetate and octanol | Octyl acetate | Immobilized lipase, 36°C, 12 h | 92.35 | nih.gov |

| Microwave-Assisted Solvent-Free | Ethyl 3-(2,4-dioxocyclohexyl)propanoate and amines | β-enaminoesters | Microwave, 5-10 min | High | csic.es |

| Microwave-Assisted Solvent-Free | Methyl 4-(2-formylphenoxy)but-2-enoate | Chromanone derivative | Alkylthiazolium IL, 100°C, 20 min | up to 97 | acs.org |

| Microwave-Assisted | 3-acetyl-4-methoxy-1-benzyl-1H-indole and diethyl oxalate | 4-[1-benzyl-4-methoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoates | NaOCH3, microwave | 91-98 | nih.gov |

Reaction Mechanisms and Chemical Transformations of 4 Oxobut 2 En 1 Yl Propanoate

Mechanistic Investigations of Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety in 4-Oxobut-2-en-1-yl propanoate is characterized by electronic delocalization, which creates two electrophilic centers: the carbonyl carbon (C2) and the β-carbon (C4). libretexts.orglibretexts.orgjove.com This dual reactivity allows for two primary modes of nucleophilic attack: 1,2-addition (direct addition) to the carbonyl carbon and 1,4-addition (conjugate addition) to the β-carbon. libretexts.orgyoutube.com

Nucleophilic Addition:

1,2-Addition (Direct Addition): In this pathway, a nucleophile directly attacks the electrophilic carbonyl carbon. jove.comyoutube.com This process is mechanistically similar to the nucleophilic addition to standard aldehydes and ketones. rsc.org Strong, "hard" nucleophiles, such as Grignard reagents, organolithium compounds, and metal hydrides, typically favor this mode of attack. libretexts.orgjove.com The reaction is often fast and irreversible, making it subject to kinetic control. libretexts.orgyoutube.com The initial product is a tetrahedral alkoxy intermediate which, upon protonation, yields an allylic alcohol. jove.com

1,4-Addition (Conjugate Addition): This pathway involves the nucleophilic attack at the β-carbon of the conjugated system. libretexts.orglibretexts.org The electrophilicity of this carbon is a consequence of resonance with the carbonyl group. libretexts.org Weaker, "soft" nucleophiles like organocopper reagents (Gilman reagents), amines, thiols, and enolates prefer 1,4-addition. jove.commasterorganicchemistry.com This addition generates a resonance-stabilized enolate intermediate. libretexts.orgjove.com Subsequent protonation of the enolate, typically at the α-carbon during workup, leads to the corresponding saturated carbonyl compound after tautomerization. libretexts.orgjove.com

The competition between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions such as temperature. libretexts.orgyoutube.com Hard nucleophiles react preferentially at the harder electrophilic site (the carbonyl carbon), while soft nucleophiles favor the softer electrophilic site (the β-carbon).

Electrophilic Addition:

While nucleophilic additions are more common for this system, electrophilic addition to the carbon-carbon double bond can also occur. Protonation by a strong acid, for instance, can activate the system, further enhancing the electrophilicity of both the carbonyl carbon and the β-carbon, facilitating subsequent nucleophilic attack. rsc.org

Michael Addition Pathways and their Synthetic Utility with Oxobutenoates

The Michael addition is a specific and widely utilized type of 1,4-conjugate addition. masterorganicchemistry.comresearchgate.net In the context of this compound, this reaction involves the addition of a soft, resonance-stabilized carbanion (the Michael donor), such as an enolate derived from a β-dicarbonyl compound, to the α,β-unsaturated system (the Michael acceptor). libretexts.org

Mechanism: The reaction typically proceeds in three steps:

Deprotonation: A base removes an acidic proton from the Michael donor (e.g., diethyl malonate) to form a stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the oxobutenoate, breaking the C=C π-bond and forming a new carbon-carbon bond. This results in the formation of a new, more complex enolate. masterorganicchemistry.com

Protonation: The resulting enolate is protonated, usually by the conjugate acid of the base used or during aqueous workup, to yield the final, stable 1,5-dicarbonyl compound. masterorganicchemistry.com

Synthetic Utility: The Michael reaction is of immense synthetic importance for carbon-carbon bond formation. researchgate.net For oxobutenoates like this compound, it allows for the construction of more complex molecular frameworks. libretexts.org By combining Michael additions with other reactions like aldol (B89426) condensations, intricate molecules can be assembled from simple precursors. libretexts.org For instance, the Nazarov reagent, methyl 3-oxo-4-pentenoate, which is structurally related to our subject compound, has been used in Robinson-type annulations to build ring systems in natural product synthesis. ub.edu A synthetic equivalent of the Nazarov reagent has been shown to undergo double Michael additions to form highly functionalized cis-decalin structures. ub.edu

The following table summarizes the types of nucleophiles used in Michael additions and their corresponding products.

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |

| Enolates (from malonic esters, β-keto esters) | α,β-Unsaturated Ketones/Esters | 1,5-Dicarbonyl Compounds |

| Organocuprates (Gilman Reagents) | α,β-Unsaturated Ketones/Esters | β-Alkylated Carbonyls |

| Amines | α,β-Unsaturated Carbonyls | β-Amino Carbonyls |

| Thiols | α,β-Unsaturated Carbonyls | β-Thioether Carbonyls |

| Cyanide | α,β-Unsaturated Carbonyls | β-Cyano Carbonyls |

Pericyclic Reactions Involving the Dienone Functionality

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The dienone system in derivatives of this compound can participate in several types of pericyclic reactions, primarily electrocyclizations and cycloadditions.

The most relevant electrocyclization for this class of compounds is the Nazarov cyclization. longdom.org This reaction involves the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone (or a cross-conjugated dienone) to form a cyclopentenone. longdom.orgscispace.com

Mechanism:

Activation: A Lewis or Brønsted acid coordinates to the carbonyl oxygen, generating a stabilized pentadienyl cation. longdom.org

4π-Electrocyclization: The pentadienyl cation undergoes a thermally allowed, conrotatory 4π-electrocyclization to form a new five-membered ring and an oxyallyl cation intermediate. longdom.org

Elimination: A proton is eliminated from the carbon adjacent to the oxyallyl system, regenerating the double bond and forming the final cyclopentenone product. longdom.org

The Nazarov cyclization is a powerful tool for constructing five-membered rings, which are common motifs in biologically active natural products. longdom.org Variations of the reaction have been developed to improve its efficiency and stereocontrol, including methods using catalytic amounts of Lewis acids and domino processes that trap the intermediate oxyallyl cation. nih.govhawaii.edu The "iso-Nazarov" reaction is a variant that uses linearly-conjugated dienones to produce cyclopentenones. scispace.com

The α,β-unsaturated carbonyl system can act as a component in various cycloaddition reactions, most notably as a dienophile in the Diels-Alder reaction or as a partner in [4+3] and [3+2] cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-deficient C=C double bond of the enone system makes it an excellent dienophile for reactions with electron-rich dienes. This reaction forms a six-membered ring and is a highly reliable and stereospecific method for constructing cyclic systems.

[4+3] Cycloaddition: This type of reaction allows for the direct synthesis of seven-membered rings by reacting a 1,3-diene with an allylic cation. researchgate.net While not directly involving the dienone itself as the four-atom component, derivatives can be designed to generate the required three-atom oxyallyl cation partner for reaction with a diene. nih.gov

[3+2] Cycloaddition: The oxyallyl cation intermediate, which can be generated from the dienone system (as seen in the Nazarov cyclization), can also be trapped by a two-atom component like an alkene or alkyne. nih.gov This provides a route to functionalized five-membered rings. nih.gov

These cycloaddition strategies are fundamental in synthetic chemistry for the rapid assembly of complex cyclic and polycyclic structures. nih.govchinesechemsoc.org

Ester Hydrolysis and Solvolysis Mechanisms

The propanoate ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester into a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process that consumes a stoichiometric amount of base. libretexts.org

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. libretexts.org

Formation of Tetrahedral Intermediate: This addition forms a tetrahedral alkoxide intermediate. libretexts.org

Leaving Group Elimination: The carbonyl double bond reforms, expelling the alkoxide leaving group (the enolate of the corresponding alcohol). libretexts.org

Proton Transfer: The highly basic alkoxide deprotonates the newly formed propanoic acid in an irreversible acid-base reaction, yielding sodium propanoate and the enol, which tautomerizes to 4-oxobut-2-enal. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible process.

Protonation: An acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the ester's leaving group portion.

Leaving Group Elimination: The protonated leaving group (the enol) departs as the carbonyl double bond reforms.

Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and give propanoic acid.

Solvolysis: Solvolysis is a more general reaction where the solvent acts as the nucleophile. For vinyl esters, studies have shown that solvolysis can proceed through various mechanisms, including bimolecular addition-elimination and, in some cases, unimolecular pathways involving cation formation, depending on the solvent's nucleophilicity and ionizing power. nih.govresearchgate.net The solvolysis of ethylene-vinyl acetate (B1210297) copolymers, for example, proceeds via an SN2 attack of a nucleophile like methoxide (B1231860) on the ester carbonyl. researchgate.net

Radical Chemistry and Atmospheric Oxidation Mechanisms of Related Vinyl Esters

In the atmosphere, vinyl esters like vinyl acetate undergo degradation primarily initiated by reactions with hydroxyl (OH) radicals. rsc.orgresearchgate.net The reaction of this compound would be expected to follow similar pathways.

Mechanism of OH-Initiated Oxidation: The dominant pathway is the addition of the OH radical to the carbon-carbon double bond, which is significantly faster than hydrogen abstraction. researchgate.net

OH Radical Addition: The OH radical adds to one of the carbons of the C=C double bond, forming a hydroxyalkyl radical intermediate. researchgate.netnih.gov

Reaction with O₂: This radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical. rsc.org

Further Reactions: In the presence of nitrogen oxides (NOₓ), this peroxy radical can react with nitric oxide (NO) to form an alkoxy radical. rsc.org This alkoxy radical can then undergo several transformations:

Decomposition: Fragmentation of the molecule can lead to smaller products like formaldehyde (B43269) and other carbonyls. nih.govacs.org

α-Ester Rearrangement: This pathway can produce a carboxylic acid (propanoic acid) and another radical species. nih.govacs.org

Reaction with O₂: The alkoxy radical can also react with O₂. rsc.org

Studies on vinyl acetate show that in the presence of NOₓ, decomposition is the main pathway, yielding products like formaldehyde and formic acetic anhydride. nih.govacs.org In the absence of NOₓ, an α-ester rearrangement to produce acetic acid becomes more significant. nih.govacs.org The atmospheric lifetime of such vinyl esters is relatively short due to these rapid oxidation processes. mdpi.com

The following table shows the major products from the OH-initiated oxidation of vinyl acetate, a related compound, under different atmospheric conditions. nih.gov

| Condition | Major Products | Yield (%) |

| With NOₓ | Formic Acetic Anhydride | 84 ± 11 |

| Acetic Acid | 18 ± 3 | |

| Formaldehyde | 99 ± 15 | |

| Without NOₓ | Formic Acetic Anhydride | 28 ± 5 |

| Acetic Acid | 87 ± 12 | |

| Formaldehyde | 52 ± 8 |

Rearrangement Reactions Facilitated by the Oxobutenoate Framework

The oxobutenoate framework, characterized by its reactive α,β-unsaturated carbonyl system and an allylic ester, is susceptible to a variety of rearrangement reactions. These transformations are often catalyzed by transition metals and can lead to the formation of structurally diverse and complex molecules. The specific nature of the rearrangement is influenced by the substrate, reaction conditions, and the catalyst employed.

One of the key rearrangement pathways for structures related to this compound involves the migration of the acyloxy group. This can occur through various mechanisms, including nih.govnih.gov-sigmatropic rearrangements and metal-catalyzed processes. These reactions are of significant interest in synthetic chemistry as they allow for the stereoselective construction of new carbon-carbon and carbon-oxygen bonds.

A notable example of such a rearrangement is the palladium-catalyzed transformation of γ-acyloxybutenolides. acs.org In these reactions, a palladium(0) complex can coordinate to the double bond of the butenolide, facilitating the ionization of the acyloxy group to form a π-allyl palladium intermediate. This intermediate can then undergo nucleophilic attack or further rearrangement. The stereochemical outcome of these reactions can often be controlled by the use of chiral ligands on the palladium catalyst. acs.org

Another important class of rearrangements involves the 1,3-acyloxy migration in propargyl esters, which generates an allenyl ester intermediate that can subsequently undergo cyclization. pku.edu.cn While not a direct rearrangement of the oxobutenoate framework itself, this reaction highlights the reactivity of similar unsaturated ester systems in forming cyclic structures reminiscent of butenolides. Gold catalysts have been shown to be particularly effective in promoting this type of transformation. pku.edu.cn

To determine whether a rearrangement is an intramolecular or intermolecular process, crossover experiments can be conducted. mvpsvktcollege.ac.in In a crossover experiment, a mixture of two structurally similar substrates is subjected to the rearrangement conditions. If the reaction is intramolecular, each substrate will only form its corresponding rearranged product. However, if the reaction proceeds through an intermolecular mechanism, a mixture of all four possible products (two rearranged products and two crossover products) will be observed. mvpsvktcollege.ac.indtu.dk

The following tables summarize key research findings on rearrangement reactions of frameworks structurally related to this compound.

Table 1: Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation of γ-Acyloxybutenolides

| Entry | Substrate | Catalyst System | Nucleophile | Product | Key Findings | Reference |

| 1 | γ-tert-butoxycarbonyloxy-2-butenolide | Pd(0) complex with chiral ligands | Phenol | Asymmetric synthesis of precursors to Aflatoxin B1 and B2a | The reaction can be tuned to favor either kinetic resolution or a dynamic kinetic asymmetric transformation by adjusting reaction concentration and additives. acs.org | acs.org |

Table 2: Gold-Catalyzed 1,3-Acyloxy Migration and Carbonyl-Ene Cyclization

| Entry | Substrate Type | Catalyst System | Intermediate | Product Type | Key Findings | Reference |

| 1 | Propargyl α-ketoesters | Au(I) catalyst with a copper co-catalyst | Allenyl ester | (Z)-γ-Alkylidenebutenolides | A bimetallic system facilitates the 1,3-acyloxy migration followed by a stereoselective carbonyl-ene cyclization to yield the Z-isomer. pku.edu.cn | pku.edu.cn |

Table 3: Crossover Experiment to Determine Rearrangement Mechanism

| Experiment Type | Substrates | Conditions | Observation | Conclusion | Reference |

| Crossover | Mixture of two distinct but structurally related acyloxysubstituted compounds | Rearrangement conditions (e.g., thermal or catalytic) | Formation of only the two corresponding rearranged products | Intramolecular rearrangement mvpsvktcollege.ac.indtu.dk | mvpsvktcollege.ac.indtu.dk |

| Crossover | Mixture of two distinct but structurally related acyloxysubstituted compounds | Rearrangement conditions (e.g., thermal or catalytic) | Formation of a mixture of four products (two rearranged and two crossover) | Intermolecular rearrangement mvpsvktcollege.ac.indtu.dk | mvpsvktcollege.ac.indtu.dk |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of 4-Oxobut-2-en-1-yl propanoate. These calculations can determine electron distribution, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential maps. This information is crucial for predicting the molecule's reactivity.

The presence of an α,β-unsaturated carbonyl system, an ester group, and a terminal aldehyde function creates a molecule with multiple reactive sites. QM calculations can quantify the partial charges on each atom, identifying electrophilic and nucleophilic centers. For instance, the carbonyl carbon of the aldehyde and the β-carbon of the enone system are expected to be key electrophilic sites, susceptible to nucleophilic attack. The reactivity of related α,β-unsaturated compounds has been explored using QM, providing a framework for understanding this molecule. caltech.eduresearch-solution.com Studies on similar structures, such as vinyl butyrate, have utilized quantum chemistry to elucidate reaction mechanisms with radicals, a process for which this compound could also be a substrate. researchgate.net

Table 1: Predicted Reactive Sites and Properties from Quantum Mechanics

| Molecular Feature | Predicted Property | Implication for Reactivity |

|---|---|---|

| α,β-Unsaturated Ketone | Electrophilic β-carbon | Susceptible to Michael addition reactions. mdpi.com |

| Aldehyde Carbonyl | Electrophilic carbon | Prone to nucleophilic addition. |

| Ester Carbonyl | Electrophilic carbon | Site for hydrolysis or transesterification. |

| C=C Double Bond | Dienophile potential | Can participate in cycloaddition reactions like Diels-Alder. dtu.dk |

| HOMO-LUMO Gap | Indicator of kinetic stability | A smaller gap suggests higher reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility. wikipedia.org For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can explore the potential energy surface to identify stable conformers and the transition barriers between them. This is critical for understanding how the molecule might adapt its shape to fit into the active site of a biological target. nih.gov

In the context of drug discovery, MD simulations are invaluable for studying ligand-target interactions. nih.gov Once a potential protein target is identified, MD can simulate the process of the ligand binding to the protein, revealing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. wikipedia.org For example, simulations can elucidate how the ester and carbonyl groups of the propanoate moiety might act as hydrogen bond acceptors. While direct MD studies on this compound are not extensively documented, the methodology is widely applied to similar small molecules to predict binding modes and affinities, guiding the design of more potent and selective analogs. youtube.comtesisenred.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. ethernet.edu.et For this compound, this could involve studying mechanisms such as its synthesis or its participation in further reactions. For example, the conjugate addition to the α,β-unsaturated system is a key reaction. mdpi.com Computational models can determine whether such a reaction proceeds through a concerted or stepwise mechanism and can calculate the activation energy, which is directly related to the reaction rate.

Studies on related systems provide clear precedents. For instance, computational investigations into the Diels-Alder reaction of similar enone-containing structures have been used to predict stereochemical outcomes (endo/exo selectivity). dtu.dk Similarly, the mechanism of Michael additions to cyclic enamines has been computationally explored, highlighting the role of non-covalent interactions in directing stereoselectivity. mdpi.com These approaches could be directly applied to predict the outcomes of reactions involving this compound.

Table 2: Computationally Studied Reaction Types for Related Unsaturated Carbonyls

| Reaction Type | Computational Insight | Relevant Analogue Study |

|---|---|---|

| Diels-Alder Reaction | Prediction of endo/exo product favorability based on transition state energy barriers. | 4-oxobut-2-en-1-yl benzoate (B1203000). dtu.dk |

| Michael Addition | Elucidation of stereoselectivity driven by non-covalent interactions in the transition state. | Functionalized γ-lactams. mdpi.com |

| Ireland-Claisen Rearrangement | Mechanistic insight into enantiopure β-amino acid synthesis. | (E)-4-(N-allyl-4-methylphenylsulfonamido)but-3-en-2-yl propionate. bath.ac.uk |

| OH-initiated Oxidation | Identification of major products and photolysis potential of intermediates. | Vinyl butyrate. researchgate.net |

Density Functional Theory (DFT) Based Studies for Spectroscopic Data Interpretation

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized molecules. thieme-connect.com One of its key applications is the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

By calculating the magnetic shielding of atomic nuclei, DFT can predict ¹H and ¹³C NMR chemical shifts. This is particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers. For example, in a study of complex analogues of the natural product FR901464, DFT calculations were used to confirm the lowest energy conformation by comparing the calculated dihedral angles with those derived from experimental ¹H NMR coupling constants. acs.org Similarly, DFT can compute vibrational frequencies, which aids in the assignment of peaks in an IR spectrum. acs.org Such calculations could unambiguously assign the characteristic C=O and C=C stretching frequencies for this compound.

Pharmacophore Modeling and Virtual Screening Approaches for Target Identification in Drug Discovery

In modern drug discovery, identifying the biological target of a small molecule is a critical step. nih.govwikipedia.org Pharmacophore modeling is a computational approach that defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. nih.gov The structure of this compound contains several such features: two carbonyl groups (ketone and ester) as hydrogen bond acceptors and a hydrocarbon backbone contributing to its hydrophobic character.

A pharmacophore model based on this compound could be used to perform a virtual screen of large chemical databases to identify other molecules with similar spatial arrangements of features. nih.govunipr.it This process can identify novel chemical scaffolds that might interact with the same biological target. nih.gov Conversely, if a target protein structure is known, docking studies can be performed to predict the binding pose of this compound, a process often used as a starting point in structure-based drug design. openaccessjournals.comrug.nl These computational strategies are essential for hypothesis generation and for prioritizing compounds for experimental testing, thereby accelerating the drug discovery process. nih.gov

Structure Activity Relationship Sar Studies and Biological Activity Mechanisms

Correlation of the 4-Oxobut-2-en-1-yl Moiety with Biological Target Modulation

The 4-Oxobut-2-en-1-yl moiety is characterized by a conjugated system where a carbon-carbon double bond is adjacent to a carbonyl group. This arrangement results in an electrophilic β-carbon, making the entire moiety a reactive Michael acceptor. researchgate.netlibretexts.orgyoutube.com The primary mechanism of biological target modulation for compounds containing this group is through covalent bond formation, typically via a Michael-type addition reaction. nih.govresearchgate.net

This reactivity allows the moiety to form stable covalent adducts with biological nucleophiles, most notably the sulfhydryl group of cysteine residues within proteins. researchgate.netacs.org By alkylating these residues, such compounds can irreversibly inhibit enzyme activity or disrupt protein function. This ability to act as a covalent modifier is a key feature found in a wide array of bioactive natural products and is a strategy employed in drug design to achieve high potency and prolonged duration of action. nih.govacs.org The electrophilic nature of the α,β-unsaturated carbonyl system is thus the critical determinant of its biological activity. researchgate.netuobabylon.edu.iq

Stereochemical Influences on Bioactivity and Diastereoselective Interactions

Stereochemistry plays a fundamental role in pharmacology, as biological targets such as enzymes and receptors are chiral environments. While specific stereochemical studies on 4-Oxobut-2-en-1-yl propanoate are not available, the principles of stereoselectivity are directly applicable. Should chiral centers be present in derivatives of this compound, it is expected that different enantiomers or diastereomers would exhibit distinct biological activities.

Different spatial arrangements of substituents can drastically alter the binding affinity of a molecule to its target. One stereoisomer may fit perfectly into a binding pocket, facilitating the covalent reaction, while another may be sterically hindered, resulting in reduced or no activity. Structure-toxicity relationships for other α,β-unsaturated carbonyl compounds have shown that different stereochemical configurations can lead to varied biological activities and toxicities. researchgate.net Therefore, any diastereoselective interactions would be governed by the three-dimensional complementarity between the specific isomer and its biological target.

Impact of Propanoate Ester Variation on Biological Function and Potency

Lipophilicity and Permeability: Changing the length or nature of the ester (e.g., from propanoate to acetate (B1210297) or butyrate) would alter the molecule's oil/water partition coefficient, affecting its ability to cross cell membranes and reach its intracellular target.

Target Binding: The size and shape of the ester group can influence how the molecule fits into the binding site of a target protein. A bulkier ester might provide additional favorable hydrophobic interactions, enhancing potency, or it could cause steric clashes, reducing activity.

Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes present in plasma and tissues. The rate of this hydrolysis can be modulated by altering the ester group. This can be used as a prodrug strategy, where the ester is cleaved in vivo to release the active alcohol.

Studies on related butenolide derivatives confirm that modifications to the molecule's side chains are crucial for modulating their biological profile and improving activity against pathogens. nih.govtandfonline.comunipd.it

Conformational Dynamics and their Significance in Biological Recognition

The conformational flexibility of this compound is critical for its biological recognition. The core α,β-unsaturated system tends to be relatively planar to maximize conjugation, which is essential for its reactivity. rsc.org However, the molecule possesses rotational freedom around its single bonds, allowing it to adopt various conformations.

The ability to adopt a specific low-energy conformation that is complementary to the target's binding site is a prerequisite for effective binding. This "bioactive conformation" correctly orients the electrophilic β-carbon toward the target's nucleophilic residue for the subsequent covalent reaction. The conformational dynamics, therefore, dictate the initial non-covalent recognition event that precedes irreversible inhibition. Computational studies and structural analysis of related α,β-unsaturated ketones are often used to understand these conformational preferences and their impact on biological activity. rsc.org

Investigation of Binding Sites and Molecular Recognition Principles

The fundamental principle of molecular recognition for the 4-Oxobut-2-en-1-yl moiety is its action as a "warhead" for covalent modification. The binding event is typically a two-step process:

Reversible Docking: The molecule first binds non-covalently to the target protein's active or allosteric site. This initial binding is guided by interactions such as hydrogen bonds, and hydrophobic and van der Waals forces involving the entire molecule, including the propanoate ester.

Covalent Bonding: Once properly oriented, the electrophilic β-carbon of the unsaturated system is positioned in close proximity to a nucleophilic amino acid residue on the protein. This facilitates a Michael addition reaction, forming a permanent covalent bond. libretexts.orgnih.gov

Mechanistic Studies of Enzyme Inhibition and Protein Modulation

While no studies have directly implicated this compound with the specific enzymes listed, its core structure allows for informed hypotheses on potential mechanisms of inhibition.

Histone Deacetylases (HDACs): HDAC inhibitors are a major class of anticancer agents. nih.gov The catalytic mechanism of many HDACs involves a zinc ion in the active site. While many inhibitors chelate this zinc, covalent inhibitors that alkylate nearby cysteine residues are also known. A compound with a 4-Oxobut-2-en-1-yl moiety could potentially inhibit an HDAC isoform by covalently modifying a cysteine residue in or near the active site, disrupting its catalytic function. nih.gov

Spliceosome components like SF3B1: Information linking the 4-Oxobut-2-en-1-yl moiety to SF3B1 modulation is not available in the reviewed literature.

Methionine Aminopeptidases (MetAPs): MetAPs are metalloenzymes crucial for protein maturation, and their inhibition is a therapeutic strategy for cancer and obesity. nih.govnih.gov Inhibition is often achieved by compounds that interact with the active site metal ions. A Michael acceptor could potentially achieve inhibition by covalently binding to a nucleophilic residue critical for substrate binding or catalysis.

Salicylate Synthase MbtI: MbtI is an enzyme essential for iron acquisition in Mycobacterium tuberculosis and is a target for new anti-TB drugs. mdpi.comnih.gov Known inhibitors generally mimic the enzyme's substrate or intermediate and are often based on scaffolds like 5-phenylfuran-2-carboxylic acid or 2,3-dihydroxybenzoate. unipd.itsigmaaldrich.com There is currently no evidence to suggest that a Michael acceptor like the 4-Oxobut-2-en-1-yl moiety is an effective scaffold for MbtI inhibition.

Molecular Mechanisms of Anti-Pathogen Effects

The α,β-unsaturated carbonyl moiety is a common feature in compounds with potent anti-pathogen activity.

Antifungal Activity: Numerous butenolides and α,β-unsaturated ketones exhibit significant antifungal activity. tandfonline.comresearchgate.netwinona.edu The proposed mechanisms are often multifactorial and stem from the moiety's electrophilicity. The covalent modification of sulfhydryl groups in essential fungal proteins is a key mechanism. researchgate.net Specific reported mechanisms include the inhibition of enzymes vital for cell wall integrity like chitin (B13524) synthase, disruption of the plasma membrane through interactions with ergosterol, and interference with protein synthesis. nih.govnih.gov

Antibacterial Activity: Derivatives of butenolides have demonstrated broad-spectrum antibacterial activity. nih.govnih.govscispace.com The mechanism can involve covalent modification of bacterial enzymes, leading to metabolic disruption. Specific studies have shown that such compounds can induce morphological changes to the bacterial cell surface and alter cellular energy processes by upregulating proteins involved in oxidative phosphorylation. nih.gov

The table below presents the antibacterial activity of some butenolide derivatives, which share the core α,β-unsaturated lactone structure with the 4-Oxobut-2-en-1-yl moiety.

| Compound | Target Organism | Activity Metric (EC50) | Reference Compound Activity |

|---|---|---|---|

| Butenolide Derivative 19 (amide-containing) | Xanthomonas oryzae pv. oryzae (Xoo) | 35.8 mg/L | Bismerthiazol (73.5 mg/L) |

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the molecular mechanisms of cell apoptosis and autophagy induction by the chemical compound This compound .

Therefore, it is not possible to provide an article with detailed research findings, data tables, or an analysis of its biological activity mechanisms as requested. Any attempt to do so would be speculative and not grounded in scientific evidence.

Applications in Advanced Organic Synthesis

The bifunctional nature of 4-oxobut-2-en-1-yl propanoate, possessing both an α,β-unsaturated aldehyde and a vinyl ester moiety, renders it a versatile building block in modern organic synthesis. Its reactivity can be harnessed in various transformations to construct complex molecular architectures, from chiral molecules and heterocycles to natural products and functional materials.

Research on Structural Derivatives and Analogues

Systematic Modification of the Propanoate Ester Functionality

The ester group in α,β-unsaturated carbonyl compounds, such as 4-oxobut-2-en-1-yl propanoate, is a prime target for systematic modification to modulate pharmacokinetic and pharmacodynamic properties. Research in this area often involves the synthesis of a library of ester analogues to establish structure-activity relationships (SAR).

One common approach is the variation of the alkyl or aryl group of the ester. For instance, in related systems, changing from a simple propanoate to more complex esters can significantly impact biological efficacy. Studies on related α,β-unsaturated esters have shown that the nature of the ester group can influence the compound's reactivity and its interaction with biological targets. organic-chemistry.org For example, the synthesis of various functionalized α,β-unsaturated carbonyl compounds can be achieved through a one-pot process involving cross-metathesis followed by the addition of a nucleophile, allowing for the creation of diverse ester functionalities. organic-chemistry.org

Furthermore, the hydrolysis of the ester to the corresponding carboxylic acid is a critical transformation, often leading to compounds with different biological profiles. chemrxiv.org The reverse reaction, the esterification of the corresponding γ-hydroxy-α,β-unsaturated acid, provides another route to a wide array of ester derivatives. nih.gov The choice of alcohol used in the esterification process allows for the introduction of various side chains, which can be tailored to improve target binding or solubility.

| Modification Strategy | Example Reaction | Potential Outcome |

| Ester Homologation | Transesterification with different alcohols | Altered lipophilicity and cell permeability |

| Aryl Ester Synthesis | Acylation with aromatic acid chlorides | Introduction of specific binding motifs |

| Ester to Amide Conversion | Aminolysis of the ester | Changes in hydrogen bonding capabilities |

| Hydrolysis | Base- or acid-catalyzed hydrolysis | Formation of the corresponding carboxylic acid |

Alkene and Carbonyl Modifications on the Butene Backbone

Modifications to the butene backbone of this compound analogues, specifically targeting the alkene and carbonyl groups, are crucial for fine-tuning their chemical reactivity and biological activity. The α,β-unsaturated carbonyl moiety is a key pharmacophore, and its alteration can lead to significant changes in molecular properties.

Alkylation: The introduction of alkyl groups at various positions on the butene backbone has been explored. For example, methylation at the α or β position of the unsaturated system can influence the molecule's conformation and its susceptibility to nucleophilic attack. chemrxiv.org Such modifications can be achieved through various synthetic methods, including organocatalytic approaches that allow for stereoselective alkylation. nih.gov

Saturation Studies: The reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds is a common strategy to investigate the role of the ene-one system in biological activity. Catalytic hydrogenation is a frequently used method for this transformation. lew.ro The resulting saturated analogues, such as [(2R)-4-oxobutan-2-yl] propanoate, often exhibit different biological profiles, highlighting the importance of the unsaturated bond for specific activities. nih.gov

Carbonyl Modifications: The carbonyl group can also be a target for modification. For example, its reduction to a hydroxyl group creates an allylic alcohol, a versatile intermediate for further functionalization. rsc.org The reactivity of the carbonyl can also be altered by converting it to an oxime or a hydrazone, which can introduce new biological interactions.

| Modification Type | Position of Modification | Synthetic Method | Impact on Compound |

| Alkylation | α-carbon | Enolate chemistry, Michael addition | Steric hindrance, altered reactivity |

| Alkylation | β-carbon | Grignard reagents, organocuprates | Modified electronic properties |

| Saturation | C=C double bond | Catalytic hydrogenation | Loss of planarity, altered reactivity |

| Carbonyl Reduction | C=O group | Sodium borohydride (B1222165) reduction | Formation of allylic alcohol |

Synthesis and Evaluation of Alpha,Beta-Unsaturated Diketone and Carboxylic Acid Analogues

The structural framework of this compound has inspired the synthesis and evaluation of related α,β-unsaturated diketones and carboxylic acids, which often serve as key building blocks for medicinally important molecules. nih.gov

Alpha,Beta-Unsaturated Diketones: Analogues containing a 1,2-diketone moiety have been synthesized through methods like the oxidative rearrangement of α,β-unsaturated diaryl ketones. nih.gov These diketones are versatile precursors for a variety of heterocyclic compounds. The introduction of a second carbonyl group can enhance the electrophilicity of the molecule and provide additional points for interaction with biological targets. For instance, pyrrole-containing derivatives of (E)-4-(4-(tert-butylamino)-3,4-dioxobut-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate have been synthesized and their structures confirmed by X-ray diffraction. beilstein-journals.org

Alpha,Beta-Unsaturated Carboxylic Acids: The corresponding carboxylic acid, 4-oxobut-2-enoic acid, and its derivatives are another important class of analogues. These compounds can be synthesized through various methods, including the oxidation of the corresponding aldehyde or the hydrolysis of the ester. organic-chemistry.orgnih.gov Research has shown that these carboxylic acids can exhibit a range of biological activities. For example, derivatives of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid have been studied for their effects on the hemostasis system. dntb.gov.ua Furthermore, these acids can serve as starting materials for the synthesis of more complex molecules, including pyridazinones and thiazoles. researchgate.net

| Analogue Class | Synthetic Approach | Example Compound | Biological Relevance |

| α,β-Unsaturated Diketones | Oxidative rearrangement of α,β-unsaturated ketones nih.gov | 1,2-Diaryl diketones | Precursors for pharmaceuticals nih.gov |

| α,β-Unsaturated Carboxylic Acids | Hydrolysis of esters, oxidation of aldehydes organic-chemistry.orgnih.gov | 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid researchgate.net | Antimicrobial activity researchgate.net |

| Heterocyclic Carboxylic Acids | Reaction with heterocyclic amines dntb.gov.ua | 2-aminoheteryl-3-ium 4-(het)aryl-2-hydroxy-4-oxobut-2-enoates dntb.gov.ua | Anticoagulant and hemostatic effects dntb.gov.ua |

Incorporation into Peptidomimetic and Hybrid Molecular Systems for Enhanced Biological Activity

The reactive nature of the α,β-unsaturated carbonyl system makes it a valuable component for incorporation into larger, more complex molecular architectures like peptidomimetics and hybrid molecules. This strategy aims to combine the structural features of the butene backbone with other pharmacophores to achieve enhanced or novel biological activities. mdpi.com

Peptidomimetics: The butene backbone can be integrated into peptide-like structures to mimic or disrupt protein-protein interactions. nih.gov The α,β-unsaturated moiety can act as a Michael acceptor, allowing for covalent modification of target proteins. For example, N-((2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl)-1-methylpyrrole-2-carboxamide represents a complex peptidomimetic where a butanoyl chain is part of a larger, biologically relevant scaffold. nih.gov The synthesis of such molecules often involves multi-component reactions, like the Ugi reaction, which can generate a library of diverse bisamides. beilstein-journals.org

Hybrid Molecules: The concept of hybrid molecules involves combining two or more pharmacophores into a single entity to target multiple biological pathways or to enhance the activity against a single target. mdpi.com The 4-oxobut-2-en-1-yl moiety can be linked to other bioactive scaffolds. For instance, analogues have been designed where a benzyl (B1604629) group is added to the N-1 side chain of a pyrrole (B145914) ring, creating a molecule that resembles a diketo acid HIV integrase inhibitor. mdpi.com These hybrid molecules are designed with specific linkers to optimize the orientation and interaction of each pharmacophore with its respective target. mdpi.com

| Molecular System | Design Strategy | Example Application | Reference |

| Peptidomimetics | Incorporation of butanoyl chain into peptide-like structures | Mimicking protein-protein interactions | nih.govnih.gov |

| Hybrid Molecules | Linking the butene backbone to other bioactive scaffolds | Dual inhibitors for HIV integrase and reverse transcriptase | mdpi.com |

| Ugi Reaction Products | Multi-component reaction to create complex amides | Synthesis of diverse peptidomimetic libraries | beilstein-journals.org |

Advanced Analytical Research Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of synthetic compounds. Unlike standard mass spectrometry, HRMS instruments, such as the Time-of-Flight (TOF) and Orbitrap analyzers, measure mass-to-charge ratios with extremely high precision (typically to four or more decimal places). rsc.orgacs.org This level of accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

In the analysis of compounds related to 4-Oxobut-2-en-1-yl propanoate, HRMS is routinely employed to validate the successful outcome of a synthesis. dtu.dkrsc.org The process involves comparing the experimentally measured accurate mass with the theoretically calculated mass for the expected molecular formula. For instance, in the characterization of a related compound, the calculated mass for the sodium adduct [M+Na]⁺ of C10H18O4 was 225.1097, while the found mass was 225.1087, confirming the elemental composition with high confidence. chemrxiv.org This technique is broadly applied to confirm the identity of intermediates and final products in synthetic pathways. vu.nl

Furthermore, HRMS can provide structural information through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The precise masses of these fragments can be used to deduce the structure of different parts of the molecule, further corroborating the proposed structure.

Table 1: Commonly Used HRMS Instruments in the Analysis of Related Compounds

| Instrument Type | Application | Reference |

|---|---|---|

| Time-of-Flight (QTOF) | Precise mass determination | rsc.org |

| Orbitrap | High-resolution mass spectra acquisition | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Characterization (1D and 2D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and the connectivity between them.

1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental structural data.

¹H NMR spectra reveal the number of different types of protons, their chemical environment (chemical shift, δ), their proximity to other protons (spin-spin coupling, J), and the number of protons of each type (integration). In a derivative, methyl 3-(N-((E)-4-oxobut-2-en-1-yl)-4-methylphenyl)sulfonamido)propanoate, the protons of the 4-oxobut-2-en-1-yl moiety are clearly resolved, showing characteristic shifts and couplings that confirm the presence of the enal system. mit.edu

¹³C NMR spectra show the number of non-equivalent carbon atoms and their electronic environment. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic). chemrxiv.orgpearson.com

Table 2: Representative ¹H NMR Data for a 4-Oxobut-2-en-1-yl Derivative mit.edu

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| Aldehyde (CHO) | 9.51 | d, J = 7.8 |

| Olefinic (CH=CH-CHO) | 6.84 | dt, J = 15.7, 4.0 |

| Olefinic (CH=CH-CH₂O) | 6.38 | td, J = 6.6, 1.6 |

| Methylene (B1212753) (CH₂O) | 4.04 | dd, J = 6.3, 1.3 |

Data for methyl 3-(N-((E)-4-oxobut-2-en-1-yl)-4-methylphenyl)sulfonamido)propanoate in CDCl₃.

2D NMR and NOE: For more complex molecules, 2D NMR techniques are essential to assemble the complete structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), revealing the spin systems within a molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the individual spin systems together, often across heteroatoms or quaternary carbons. researchgate.net

NOE (Nuclear Overhauser Effect) , typically measured using ROESY (Rotating-frame Overhauser Effect Spectroscopy), identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net This is invaluable for determining stereochemistry and conformation. researchgate.net

The diastereomeric ratio of related products can also be analyzed and determined by ¹H NMR of the crude product. rsc.org In some cases, computational calculations of NMR chemical shifts are used to help assign the absolute configuration of diastereomers. researchgate.netsciprofiles.commdpi.com

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the key functional groups are the ester, the α,β-unsaturated ketone, and the carbon-carbon double bond. Each of these groups has a characteristic absorption band in the IR spectrum.

The ester carbonyl (C=O) group typically shows a strong, sharp absorption in the range of 1735–1750 cm⁻¹. escholarship.org

The α,β-unsaturated ketone carbonyl (C=O) absorbs at a lower frequency due to conjugation, typically around 1670–1690 cm⁻¹. chemrxiv.orgresearchgate.net

The carbon-carbon double bond (C=C) of the enone system gives rise to an absorption in the 1620–1650 cm⁻¹ region. chemrxiv.org

C-H stretching vibrations for sp² (olefinic and aldehydic) and sp³ (aliphatic) carbons are observed above and below 3000 cm⁻¹, respectively. acs.org

The presence of these characteristic peaks in an IR spectrum provides strong evidence for the structure of the compound, while the absence of peaks (e.g., an -OH band) can confirm the completion of a reaction. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | escholarship.orgdoi.org |

| Ketone Carbonyl (conjugated) | C=O Stretch | 1670 - 1690 | chemrxiv.orgresearchgate.net |

| Alkene | C=C Stretch | 1620 - 1650 | chemrxiv.org |

X-ray Crystallography for Molecular Geometry and Intermolecular Interaction Studies

While a crystal structure for this compound itself is not reported, the technique has been successfully applied to more complex derivatives to confirm their structure and stereochemistry with absolute certainty. rsc.org For example, the structure of a complex amide was determined by X-ray crystallography to understand its conformational preferences, which were found to be critical for its biological activity. acs.org

This technique is particularly vital when the stereochemistry cannot be conclusively established by spectroscopic methods like NMR. The resulting crystal structure can also reveal intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how molecules pack in the solid state. In the context of drug design, obtaining a crystal structure of a ligand bound to its protein target provides invaluable insight into the specific interactions driving molecular recognition and binding.

Advanced Chromatographic Techniques for Separation, Purification, and Diastereoisomeric Ratio Determination

Chromatography is a cornerstone of modern chemical research, essential for the separation and purification of compounds from reaction mixtures and for the analytical determination of purity and composition.

Flash Chromatography: This is the standard method for preparative-scale purification of synthetic intermediates and final products. rsc.org The technique uses a stationary phase, typically silica (B1680970) gel, and a mobile phase, such as a gradient of ethyl acetate (B1210297) in hexanes, to separate compounds based on their polarity. rsc.orgacs.orgchemrxiv.org This allows for the isolation of the target compound in high purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a compound and to separate isomers. Chiral HPLC, which employs a chiral stationary phase, is specifically used to separate enantiomers and determine the enantiomeric excess (ee) or diastereomeric ratio of a sample. mit.edursc.org

Liquid Chromatography-Diode Array Detector-Mass Spectrometry (LC-DAD-MS): This powerful hyphenated technique combines the separation power of LC with two detection methods. researchgate.net As the separated components elute from the LC column, the Diode Array Detector (DAD) records their UV-Vis absorption spectrum, while the Mass Spectrometer (MS) determines their mass-to-charge ratio. mdpi.commdpi.com This provides comprehensive data in a single run and is particularly useful for analyzing complex mixtures and establishing the ratio of diastereoisomers. researchgate.netsciprofiles.com

Spectrophotometric Assays for Enzyme Inhibition and Molecular Binding Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are key techniques for studying the interactions of small molecules with biological targets like enzymes and proteins. These methods monitor changes in the absorbance or emission of light that occur upon binding.

While specific studies involving this compound were not detailed, the methodologies are broadly applicable. For instance, enzyme inhibition can be quantified using spectrophotometric assays. A common approach is to use a substrate that produces a colored or fluorescent product upon enzymatic turnover. The rate of product formation is measured in the absence and presence of a potential inhibitor. A decrease in the reaction rate indicates inhibition, from which parameters like the half-maximal inhibitory concentration (IC₅₀) can be determined.

A sophisticated example is the Fluorescence Resonance Energy Transfer (FRET) assay, which has been used to evaluate inhibitors of viral proteases. units.it In this assay, a substrate is labeled with a fluorescent donor and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the enzyme, the donor and quencher are separated, leading to an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a low fluorescence signal. units.it Similarly, molecular binding can be studied by monitoring changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or by using fluorescent probes that change their emission properties upon binding to a target. open.ac.uk

Future Research Directions and Emerging Areas

Development of Highly Chemo- and Stereoselective Synthetic Pathways for Diverse Analogues

The creation of diverse analogues of 4-Oxobut-2-en-1-yl propanoate is crucial for exploring its full potential. Future research will likely focus on developing highly chemo- and stereoselective synthetic pathways. This involves creating reactions that precisely target specific parts of the molecule to produce a wide range of structurally varied compounds. Asymmetric synthesis, which produces enantiomerically pure molecules, will be a key area of investigation. researchgate.net This is particularly important as different stereoisomers of a compound can have vastly different biological activities. researchgate.net The use of chiral auxiliaries, substrates, and reagents in enantioselective organocatalysis will be instrumental in achieving this goal. researchgate.net

Exploration of Novel Catalytic Systems for Sustainable and Efficient Production

The development of sustainable and efficient methods for producing this compound and its derivatives is a high priority. Research is moving towards the exploration of novel catalytic systems that are not only effective but also environmentally friendly. rsc.org Biocatalysis, using whole-cell systems or isolated enzymes, presents a promising green alternative to traditional chemical synthesis. rsc.orgfrontiersin.org For instance, ketoreductases (KREDs) have shown great potential in the asymmetric reduction of ketones to produce chiral alcohols, a key step in the synthesis of many complex molecules. frontiersin.org Additionally, the use of readily available and non-toxic biocatalysts, such as those found in carrot roots, is being explored for the stereoselective reduction of ketones. rsc.org

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

A fundamental understanding of how this compound interacts with biological systems at the molecular level is essential for its development as a therapeutic agent or in other biological applications. Future research will delve deeper into the mechanisms of its action. This includes identifying its molecular targets and understanding the specific interactions, such as hydrogen bonding and hydrophobic interactions, that govern its binding affinity and efficacy. maynoothuniversity.ie Techniques like molecular docking and quantum chemical calculations will be invaluable in elucidating these interactions. maynoothuniversity.ieresearchgate.net

Advanced Computational Design Strategies for Rational Drug Discovery and Material Science

Computational methods are becoming increasingly powerful tools in chemical research. Advanced computational design strategies will play a pivotal role in the rational discovery of new drugs and materials based on the this compound scaffold. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict the molecular structure and properties of new analogues. researchgate.net These computational approaches, combined with medicinal chemistry optimization, can guide the synthesis of compounds with desired properties, accelerating the discovery process. google.com

Integration with "Omics" Technologies for Systems-Level Biological Insights

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems. nih.gov Integrating these technologies into the study of this compound will provide systems-level insights into its biological effects. nih.gov This approach can help to identify the broader cellular pathways and networks affected by the compound, moving beyond a single molecular target. nih.gov Metagenomic approaches can also be used to understand how the compound interacts with and is metabolized by microbial communities, which is particularly relevant for environmental applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.